[(5-Methylfuran-2-yl)methyl](propan-2-yl)amine hydrochloride [(5-Methylfuran-2-yl)methyl](propan-2-yl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 858796-53-9
VCID: VC2649346
InChI: InChI=1S/C9H15NO.ClH/c1-7(2)10-6-9-5-4-8(3)11-9;/h4-5,7,10H,6H2,1-3H3;1H
SMILES: CC1=CC=C(O1)CNC(C)C.Cl
Molecular Formula: C9H16ClNO
Molecular Weight: 189.68 g/mol

[(5-Methylfuran-2-yl)methyl](propan-2-yl)amine hydrochloride

CAS No.: 858796-53-9

Cat. No.: VC2649346

Molecular Formula: C9H16ClNO

Molecular Weight: 189.68 g/mol

* For research use only. Not for human or veterinary use.

[(5-Methylfuran-2-yl)methyl](propan-2-yl)amine hydrochloride - 858796-53-9

Specification

CAS No. 858796-53-9
Molecular Formula C9H16ClNO
Molecular Weight 189.68 g/mol
IUPAC Name N-[(5-methylfuran-2-yl)methyl]propan-2-amine;hydrochloride
Standard InChI InChI=1S/C9H15NO.ClH/c1-7(2)10-6-9-5-4-8(3)11-9;/h4-5,7,10H,6H2,1-3H3;1H
Standard InChI Key BHHWPGHSOGFGDR-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)CNC(C)C.Cl
Canonical SMILES CC1=CC=C(O1)CNC(C)C.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

(5-Methylfuran-2-yl)methylamine hydrochloride consists of a 5-methylfuran heterocyclic ring with a methylene bridge connecting it to an isopropylamine group. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents. The furan ring contributes to the compound's aromatic properties, while the amine functional group provides basic characteristics and potential for hydrogen bonding interactions. The methyl group at the 5-position of the furan ring influences the electron density distribution and reactivity of the heterocyclic system.

Physical and Chemical Properties

The compound has distinct physical and chemical properties that make it relevant for various research applications. Table 1 summarizes the key properties of (5-methylfuran-2-yl)methylamine hydrochloride.

Table 1: Physical and Chemical Properties of (5-Methylfuran-2-yl)methylamine Hydrochloride

PropertyValueReference
CAS Number858796-53-9
Molecular FormulaC₉H₁₆ClNO
Molecular Weight189.68 g/mol
Physical StateSolid
Storage ConditionsSealed in dry container, room temperature
TPSA25.17
LogP2.50782
H-Bond Acceptors2
H-Bond Donors1
Rotatable Bonds3

The compound's moderate lipophilicity (LogP = 2.50782) suggests potential membrane permeability, while its hydrogen bond characteristics indicate possibilities for specific molecular interactions. These properties contribute to its potential utility in chemical research and medicinal chemistry investigations .

Chemical Identifiers and Nomenclature

For comprehensive identification and database cross-referencing, (5-methylfuran-2-yl)methylamine hydrochloride can be referenced through multiple standardized chemical identifiers, as shown in Table 2.

Table 2: Chemical Identifiers for (5-Methylfuran-2-yl)methylamine Hydrochloride

Identifier TypeValueReference
IUPAC NameN-[(5-methylfuran-2-yl)methyl]propan-2-amine;hydrochloride
Standard InChIInChI=1S/C9H15NO.ClH/c1-7(2)10-6-9-5-4-8(3)11-9;/h4-5,7,10H,6H2,1-3H3;1H
Standard InChIKeyBHHWPGHSOGFGDR-UHFFFAOYSA-N
Canonical SMILESCC1=CC=C(O1)CNC(C)C.Cl
Alternative NameN-[(5-Methyl-2-furyl)methyl]propan-2-amine hydrochloride
PubChem Compound45791631

These identifiers facilitate accurate referencing in scientific literature and chemical databases, ensuring proper identification across different naming conventions and chemical information systems.

Synthesis and Preparation

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific parameters for large-scale synthesis would depend on factors such as desired purity, cost considerations, and equipment availability.

Chemical Reactivity

Typical Reactions

The compound's reactivity is influenced by both the furan ring and the amine functional group. Based on the structural features, several reaction types can be anticipated:

Table 3: Potential Reaction Types for (5-Methylfuran-2-yl)methylamine Hydrochloride

Reaction TypeDescriptionPotential Reagents
OxidationThe furan ring can undergo oxidation reactionsPotassium permanganate, chromium trioxide under acidic conditions
ReductionThe amine group can be reducedHydrogen gas with palladium catalyst
Electrophilic SubstitutionThe methyl group and furan ring can participate in substitution reactionsHalogenating agents (bromine, chlorine)
Nucleophilic SubstitutionThe amine group can act as a nucleophileAlkyl halides, acyl halides
Acid-Base ReactionsAs a salt, the compound can participate in acid-base equilibriaBases for deprotonation

The furan ring in the compound is susceptible to electrophilic attack, particularly at the C-3 and C-4 positions. Additionally, the secondary amine functional group can participate in various transformations including alkylation, acylation, and coordination with metal ions.

Stability Considerations

The stability of (5-methylfuran-2-yl)methylamine hydrochloride is influenced by several factors:

  • As a hydrochloride salt, it generally exhibits greater stability than the free base

  • The compound should be stored in sealed containers to prevent moisture absorption

  • Room temperature storage is typically sufficient, but protection from light may be beneficial

These considerations are important for maintaining the compound's integrity during storage and handling in laboratory settings.

Biological Activity and Applications

Research Applications

(5-Methylfuran-2-yl)methylamine hydrochloride is primarily used for research purposes in various scientific fields. Its applications include:

  • Medicinal chemistry investigations, where it may serve as a building block for more complex molecules

  • Structure-activity relationship studies

  • As an intermediate in the synthesis of compounds with potential biological activities

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with (5-methylfuran-2-yl)methylamine hydrochloride. Table 4 presents a comparison with selected related compounds.

Table 4: Comparison of (5-Methylfuran-2-yl)methylamine Hydrochloride with Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural DifferenceReference
(5-Methylfuran-2-yl)methylamine (free base)130539-95-6C₉H₁₅NO153.22 g/molLacks HCl salt
Methyl[(5-methylfuran-2-yl)methyl]amine14668-91-8C₇H₁₁NO125.17 g/molMethyl instead of isopropyl group
(R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride779340-50-0C₈H₁₄ClNO175.65 g/molDifferent amine position
2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine-C₉H₁₅NO153.22 g/molDifferent substitution pattern

These structural analogs demonstrate the diversity of furan-containing amine derivatives and how subtle structural changes can influence their properties and potential applications .

Distinctive Features

What distinguishes (5-methylfuran-2-yl)methylamine hydrochloride from its analogs is the specific combination of:

  • The 5-methylfuran moiety

  • The methylene bridge connecting to the amine

  • The isopropyl group on the amine

  • The hydrochloride salt form

This unique structural arrangement contributes to the compound's specific chemical behavior, solubility profile, and potential applications in research contexts .

ParameterClassification/StatementReference
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, eye irritation, respiratory irritation)
Precautionary StatementsP264-P280-P302+P352-P305+P351+P338-P362
Special PrecautionsFor research use only. Not for human or veterinary use.
SupplierProduct StatusPackage SizesCatalog NumberReference
Santa Cruz BiotechnologyAvailable1 g, 5 gsc-352774, sc-352774A
CymitQuimicaDiscontinuedPreviously available in 50 mg, 250 mg, 500 mg, 1 g, 10 g10-F353635
Vulcan ChemicalAvailableNot specifiedVC2649346
ChemSceneAvailableNot specifiedCS-0250034

This information indicates that while the compound has experienced some market fluctuations, it remains accessible through select suppliers for research applications .

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